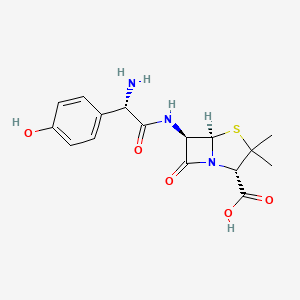

左旋阿莫西林

描述

Amoxicillin is a penicillin antibiotic that fights bacteria . It is used to treat many different types of infections caused by bacteria, such as tonsillitis, bronchitis, pneumonia, and infections of the ear, nose, throat, skin, or urinary tract . Amoxicillin is also sometimes used together with another antibiotic called clarithromycin to treat stomach ulcers caused by Helicobacter pylori infection .

Synthesis Analysis

The synthesis of amoxicillin involves dynamic modelling, simulation, and optimisation of the batch enzymatic synthesis . Kinetic parameter regression at different operating temperatures is performed, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Chemical Reactions Analysis

Amoxicillin is a bactericidal antibiotic, meaning it kills bacteria . It does this by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .Physical And Chemical Properties Analysis

Amoxicillin has a molecular formula of C16H19N3O5S and a molecular weight of 365.4 g/mol . More detailed physical and chemical properties can be found in the referenced material .科学研究应用

药物分析与质量控制

阿莫西林广泛应用于药物分析和质量控制。 傅里叶变换红外光谱法等技术被用作定量分析药物(包括阿莫西林)的绿色工具,确保药物产品的质量和一致性 .

酶促合成

研究人员一直在进行阿莫西林酶促合成的研究,重点关注生物过程的动态建模、模拟和优化,以实现目标产品规格 .

药物释放和抗菌性能

研究人员探索了使用纤维素气凝胶进行阿莫西林的控释。 这些气凝胶表现出优异的抗菌活性,使其适用于需要持续药物释放的应用 .

4. 骨感染的持续药物递送阿莫西林已被用于开发用于持续药物递送应用的纳米复合材料。 例如,已经合成了负载阿莫西林的羟基磷灰石 (HAP) 纳米粒子用于治疗骨感染 .

对抗抗生素耐药性

阿莫西林对抗耐药细菌的有效性是研究的重要领域。 正在进行的研究探索其在对抗抗生素耐药性和优化其临床应用特性的潜在应用 .

6. 开发具有抗菌功能的活性表面 创新研究已导致开发出具有改进的抗菌功能的活性表面,该表面使用通过印记技术和冷等离子体处理应用于薄膜上的阿莫西林丙烯酸酯 (Ac) 涂层 .

安全和危害

作用机制

Target of Action

L-Amoxicillin, also known as Amoxicillin, is a penicillin derivative that primarily targets bacterial cell walls . It specifically binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . These proteins are essential for the final step in the assembly of the cell wall, which involves cross-linking the peptidoglycan chains .

Mode of Action

L-Amoxicillin inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The compromised cell wall integrity leads to bacterial lysis due to the activity of cell wall autolytic enzymes .

Biochemical Pathways

The primary biochemical pathway affected by L-Amoxicillin is the synthesis of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, L-Amoxicillin disrupts the structural integrity of the cell wall, leading to bacterial cell lysis . This disruption can lead to the death of the bacteria, effectively treating the infection .

Pharmacokinetics

L-Amoxicillin is rapidly absorbed after oral administration, leading to higher serum concentrations than other similar antibiotics . The mean central volume of distribution is 27.7 L and mean clearance is 21.3 L/h . It is distributed readily into various body tissues and fluids, but poor penetration into the cerebrospinal fluid occurs unless the meninges are inflamed . About 60% of L-Amoxicillin is excreted unchanged in urine .

Result of Action

The primary result of L-Amoxicillin’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection . It’s important to note that l-amoxicillin is only effective against bacteria that are actively growing and synthesizing cell wall .

Action Environment

L-Amoxicillin can be found in various environments due to its widespread use in human and veterinary medicine . In aquatic environments, L-Amoxicillin at environmentally relevant concentrations has been shown to induce embryotoxic and teratogenic effects and oxidative damage . It’s also worth noting that the presence of L-Amoxicillin in the environment can contribute to the development of antibiotic resistance among bacteria .

属性

IUPAC Name |

(2S,5R,6R)-6-[[(2S)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10+,11-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-BBGACYKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181396 | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26889-93-0, 26787-78-0 | |

| Record name | L-Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26889-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026889930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amoxicillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxicillin, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXICILLIN, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623M8I9SZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

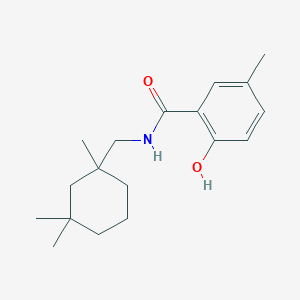

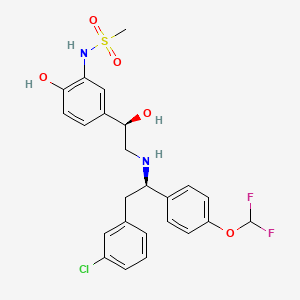

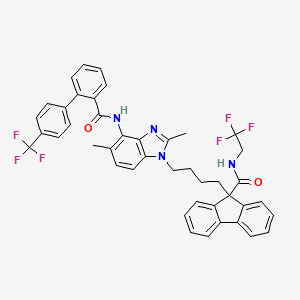

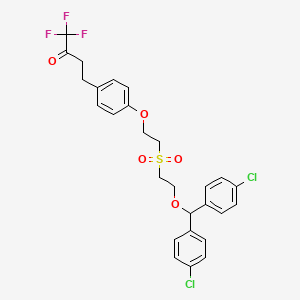

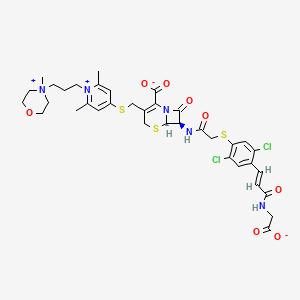

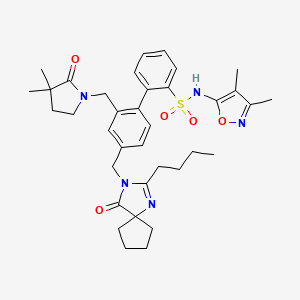

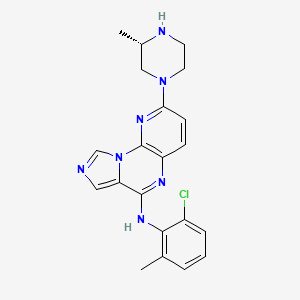

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does amoxicillin work against bacteria?

A1: Amoxicillin inhibits bacterial cell wall biosynthesis by binding to penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. [, ] This binding disrupts the formation of peptidoglycans, essential components of the bacterial cell wall, ultimately leading to bacterial cell death.

Q2: What is the difference between amoxicillin and “L-Amoxicillin”?

A2: "L-Amoxicillin" likely refers to a long-acting formulation of amoxicillin. [, , ] These formulations aim to extend the drug's presence in the bloodstream, allowing for less frequent dosing. [, ] One study found that a long-acting amoxicillin formulation, designed with enteric-coated granules, achieved longer serum effective hours compared to conventional amoxicillin. []

Q3: Has research explored alternative applications for amoxicillin beyond its direct antibacterial use?

A3: Yes, research has investigated the use of amoxicillin as a building block for creating novel compounds with potentially enhanced antibacterial properties. One avenue involves synthesizing Schiff bases, a class of organic compounds, by reacting amoxicillin with aldehydes like salicylaldehyde or pyridoxal. [, ] Further complexing these Schiff bases with metal ions like zinc(II) or copper(II) resulted in complexes that demonstrated higher antibacterial activity compared to both the Schiff base ligands and the parent amoxicillin. [, , ]

Q4: What are the advantages of using microwave irradiation in the synthesis of these amoxicillin-derived compounds?

A4: Utilizing microwave irradiation in the synthesis offers several advantages over conventional methods. Studies highlight that microwave-assisted synthesis proves to be a more environmentally friendly approach, leading to shorter reaction times, higher product yields, and a simpler work-up procedure. [, , ]

Q5: What do we know about the resistance patterns of Neisseria gonorrhoeae to amoxicillin?

A5: A study focusing on gonorrheal infections found that a portion of N. gonorrhoeae strains isolated from patients exhibited resistance to amoxicillin. [] Notably, 8.4% of the 154 strains tested were identified as beta-lactamase producers, a known mechanism of resistance against beta-lactam antibiotics like amoxicillin. [] This finding highlights the increasing challenge of antimicrobial resistance and underscores the need for continued research into new therapeutic options.

Q6: How is the effectiveness of amoxicillin determined in clinical settings?

A6: In clinical studies evaluating long-acting amoxicillin for oral and urinary tract infections, researchers assessed efficacy using criteria established by relevant medical committees. [, ] These criteria likely involve evaluating clinical symptoms, laboratory findings, and the eradication of the causative bacteria. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)